REACTION_CXSMILES
|
[NH2:1][CH:2]([CH3:6])[CH:3](C)[OH:4].Br[CH:8]([CH3:18])[C:9]([C:11]1[CH:16]=[CH:15][CH:14]=[C:13]([Cl:17])[CH:12]=1)=[O:10].[I-].[Na+].[CH:21](Cl)(Cl)Cl>>[OH:4][CH2:3][C:2]([NH:1][CH:8]([CH3:18])[C:9]([C:11]1[CH:16]=[CH:15][CH:14]=[C:13]([Cl:17])[CH:12]=1)=[O:10])([CH3:6])[CH3:21] |f:2.3|
|
Name
|
|
Quantity
|
14 mL
|
Type
|
reactant
|
Smiles
|
NC(C(O)C)C
|
Name
|
|
Quantity
|
18 g
|
Type
|
reactant
|
Smiles
|
BrC(C(=O)C1=CC(=CC=C1)Cl)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[I-].[Na+]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
C(Cl)(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction was heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux overnight
|
Duration
|
8 (± 8) h
|
Type
|
FILTRATION
|
Details
|
After filtration the organic phase
|
Type
|
EXTRACTION
|
Details
|
was extracted twice with a 2M HCl solution (2×100 ml)
|
Type
|
WASH
|
Details
|
The aqueous phase wash
|
Type
|
WASH
|
Details
|
washed with DCM
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer was extracted with DCM
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic phase was dried over magnesium sulphate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
Recrystallisation from chloroform
|
Name
|
|
Type
|
product
|
Smiles
|
OCC(C)(C)NC(C(=O)C1=CC(=CC=C1)Cl)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 55% |
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 40 mmol | |
AMOUNT: MASS | 10.2 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |